molecular formula C15H16O2 B585337 Bisphenol A-13C2 CAS No. 263261-64-9

Bisphenol A-13C2

Cat. No. B585337
M. Wt: 230.276
InChI Key: IISBACLAFKSPIT-ZDOIIHCHSA-N
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Patent
US04847352

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([Cl:20])[Cl:19]>>[C:18]([Cl:20])([Cl:19])=[O:1].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(Cl)Cl
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847352

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([Cl:20])[Cl:19]>>[C:18]([Cl:20])([Cl:19])=[O:1].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(Cl)Cl
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847352

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([Cl:20])[Cl:19]>>[C:18]([Cl:20])([Cl:19])=[O:1].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(Cl)Cl
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04847352

Procedure details

mixing bisphenol A, an aqueous caustic solution, methylene chloride and phosgene by means of at least one motionless mixer to form a fine dispersion of the partially phosgenated derivatives of bisphenol A in said aqueous solution,
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:18]([Cl:20])[Cl:19]>>[C:18]([Cl:20])([Cl:19])=[O:1].[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:11]2[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=2)([CH3:10])[CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(Cl)Cl
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.